molecular formula C19H22N2O B2641093 2-(4-Methylphenyl)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 599161-65-6

2-(4-Methylphenyl)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No. B2641093
CAS RN: 599161-65-6
M. Wt: 294.398
InChI Key: AUTXJJDUZMQTMO-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-1-(4-phenylpiperazin-1-yl)ethanone, also known as Methylphenidate, is a psychoactive drug commonly used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. It is a central nervous system (CNS) stimulant that enhances dopamine and norepinephrine neurotransmission in the brain.

Scientific Research Applications

Electrochemical Synthesis

A study by Nematollahi and Amani (2011) explored the electrochemical synthesis of new substituted phenylpiperazine derivatives, demonstrating a reagent-less method in aqueous solutions with high atom economy.

Potential Estrogen Receptor Modulators

Pandey et al. (2002) investigated compounds including 1-(4-substituted phenyl)-methanone derivatives for their potential as estrogen receptor modulators, finding significant uterotrophic inhibition and cytotoxicity against human malignant breast cell lines Pandey et al. (2002).

Memory Improvement in Mice

Zhang Hong-ying (2012) focused on the effect of certain derivatives on learning and memory reconstruction dysfunction in mice, showing significant improvement in memory functions Zhang Hong-ying (2012).

Corrosion Inhibition

Research by Hegazy et al. (2012) evaluated Schiff base derivatives as corrosion inhibitors for carbon steel in hydrochloric acid, finding that certain compounds acted as effective mixed inhibitors Hegazy et al. (2012).

Drug Reactivity and Biochemical Properties

Onawole et al. (2017) conducted a computational assessment of the biochemical properties and vibrational assignments of a synthesized arylpiperazine-based drug, suggesting its potential role as an agonist in the human GABA A receptor Onawole et al. (2017).

Anti-Breast Cancer Agents

Mahmoud et al. (2021) synthesized novel thiazolyl(hydrazonoethyl)thiazoles, including derivatives of 1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl)thiazol-5-yl)ethanone, revealing promising antitumor activities against MCF-7 tumor cells Mahmoud et al. (2021).

Anticonvulsant Activity

Rajak et al. (2010) designed and synthesized novel semicarbazone derivatives, investigating their anticonvulsant activities and establishing a pharmacophoric model with four binding sites essential for this activity Rajak et al. (2010).

properties

IUPAC Name

2-(4-methylphenyl)-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-16-7-9-17(10-8-16)15-19(22)21-13-11-20(12-14-21)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTXJJDUZMQTMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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